

The Multifaceted Role of Acetyl-CoA Carboxylase Alpha (ACC1): A Technical Guide

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Compound of Interest

Compound Name: AACA

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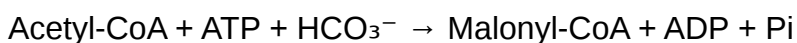
Abstract

Acetyl-CoA Carboxylase Alpha (ACC1), a key enzyme in cellular metabolism, plays a pivotal role in the de novo synthesis of fatty acids. By catalyzing the irreversible carboxylation of acetyl-CoA to malonyl-CoA, ACC1 serves as a critical regulatory node, integrating metabolic signals to control lipid homeostasis. Its dysregulation is implicated in a range of pathologies, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the core functions of ACC1, its intricate regulatory mechanisms, and detailed experimental protocols for its study.

Core Function: The Gateway to Lipogenesis

ACC1, also known as ACACA, is a biotin-dependent enzyme that catalyzes the first committed step in fatty acid biosynthesis. The overall reaction proceeds in two distinct half-reactions, catalyzed by two major catalytic domains: the biotin carboxylase (BC) domain and the carboxyltransferase (CT) domain.

Biochemical Reaction:



The product, malonyl-CoA, serves as the primary building block for the synthesis of long-chain fatty acids by fatty acid synthase (FAS). Beyond its role as a substrate for lipogenesis, cytosolic malonyl-CoA produced by ACC1 also plays a crucial role in regulating fatty acid oxidation by inhibiting carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β -oxidation.

Isoforms and Subcellular Localization

In mammals, there are two major isoforms of ACC: ACC1 and ACC2. ACC1 is primarily located in the cytoplasm of lipogenic tissues such as the liver, adipose tissue, and lactating mammary glands. This cytosolic localization is consistent with its primary role in providing malonyl-CoA for fatty acid synthesis. In contrast, ACC2 is an integral membrane protein of the outer mitochondrial membrane and is more abundant in oxidative tissues like the heart and skeletal muscle, where it primarily regulates fatty acid oxidation.

Intricate Regulation of ACC1 Activity

The activity of ACC1 is tightly controlled through a multi-layered regulatory network, ensuring that fatty acid synthesis is exquisitely matched to the cell's energetic and biosynthetic needs. This regulation occurs at the transcriptional, post-translational, and allosteric levels.

Transcriptional Regulation

The expression of the ACACA gene is controlled by key transcription factors that respond to hormonal and nutritional signals.

- Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master regulator of lipogenesis, SREBP-1c directly activates the transcription of the ACACA gene in response to insulin signaling.
- Carbohydrate Response Element-Binding Protein (ChREBP): In response to high carbohydrate levels, ChREBP is activated and promotes the transcription of lipogenic genes, including ACACA.

Post-Translational Modification: Phosphorylation

Reversible phosphorylation is a primary mechanism for the short-term regulation of ACC1 activity.

- **AMP-activated Protein Kinase (AMPK):** As a key cellular energy sensor, AMPK phosphorylates ACC1 at Serine 79 in response to low cellular energy levels (high AMP/ATP ratio). This phosphorylation event leads to the inhibition of ACC1 activity, thereby conserving ATP and redirecting metabolism away from energy-intensive fatty acid synthesis.
- **Protein Kinase A (PKA):** PKA can also phosphorylate and inactivate ACC1, mediating the inhibitory effects of hormones like glucagon.

The phosphorylation of ACC1 can be reversed by protein phosphatases, such as protein phosphatase 2A (PP2A), which dephosphorylate and activate the enzyme.

Allosteric Regulation

ACC1 activity is also finely tuned by the binding of allosteric effectors that signal the metabolic state of the cell.

- **Citrate:** High levels of cytosolic citrate, indicative of an energy-replete state and an abundance of acetyl-CoA, act as a potent allosteric activator of ACC1. Citrate promotes the polymerization of ACC1 protomers into active filaments.
- **Long-chain fatty acyl-CoAs:** As the end-products of fatty acid synthesis, long-chain fatty acyl-CoAs, such as palmitoyl-CoA, act as feedback inhibitors of ACC1.

Quantitative Data on ACC1

Table 1: Kinetic Properties of Acetyl-CoA Carboxylase Alpha (ACC1)

Substrate/Effector	Km / Ka / IC50	Vmax	Conditions	Reference
Acetyl-CoA	0.4 mM (inactive)	-	Rat liver	
Acetyl-CoA	4 μ M (CoA-activated)	-	Rat liver	
ATP	Not significantly changed by CoA	-	Rat liver	
Citrate	-	Changes Vmax	General	
CoA	Sigmoidal activation (60-120 μ M)	-	Rat liver	

Note: Comprehensive kinetic data for human ACC1 under various conditions is not readily available in a consolidated format. The provided data is based on studies in rat liver and highlights the significant allosteric regulation of the enzyme.

Table 2: Expression Levels of ACC1 in Human Tissues

Tissue	Expression Level (mRNA)	Expression Level (Protein)	Reference
Adipose Tissue	High	High	
Liver	High	High	
Brain	Detected	Detected	
Placenta	Detected	Detected	
Skeletal Muscle	Detected	Detected	
Kidney	Detected	Detected	
Pancreas	Detected	Detected	
Lung	Low	Not specified	

Experimental Protocols for the Study of ACC1

ACC1 Enzyme Activity Assay

This protocol is based on the measurement of the incorporation of radiolabeled bicarbonate into acid-stable malonyl-CoA.

Materials:

- Purified or immunoprecipitated ACC1
- Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl_2 , 5 mM DTT, 10 mM Sodium Citrate
- Substrates: 0.5 mM Acetyl-CoA, 2 mM ATP
- Radiolabel: ^{14}C -Sodium Bicarbonate ($\text{H}^{14}\text{CO}_3^-$)
- Stopping Solution: 6 M HCl
- Scintillation fluid

Procedure:

- Prepare the reaction mixture containing reaction buffer, acetyl-CoA, and ATP.
- Add the enzyme preparation (purified ACC1 or cell lysate) to the reaction mixture.
- Initiate the reaction by adding ^{14}C -Sodium Bicarbonate.
- Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
- Stop the reaction by adding 6 M HCl. This step also removes unincorporated $^{14}\text{C}\text{O}_2$.
- Dry the samples to remove all liquid.
- Resuspend the dried material in water and add scintillation fluid.
- Quantify the incorporated radioactivity using a scintillation counter.
- Calculate the specific activity of ACC1 (e.g., in nmol/min/mg protein).

Western Blot Analysis of ACC1 Phosphorylation

This protocol allows for the detection of the phosphorylation status of ACC1 at specific sites, such as Serine 79.

Materials:

- Cell or tissue lysates
- Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Blocking Buffer: 5% BSA or non-fat dry milk in TBST
- Primary Antibodies: Rabbit anti-total ACC1, Rabbit anti-phospho-ACC1 (Ser79)
- Secondary Antibody: HRP-conjugated anti-rabbit IgG
- Chemiluminescent substrate (ECL)
- Imaging system

Procedure:

- Prepare cell or tissue lysates using lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
- Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

- Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody (anti-total ACC1 or anti-phospho-ACC1) overnight at 4°C.
- Wash the membrane with TBST to remove unbound primary antibody.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Add the chemiluminescent substrate and detect the signal using an imaging system.
- Quantify the band intensities to determine the relative levels of total and phosphorylated ACC1.

Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding to the ACACA Promoter

This protocol is used to investigate the in vivo binding of transcription factors like SREBP-1c and ChREBP to the promoter region of the ACACA gene.

Materials:

- Cultured cells
- Formaldehyde (for cross-linking)
- Glycine (to quench cross-linking)
- Lysis and Sonication Buffers
- Antibody specific to the transcription factor of interest (e.g., anti-SREBP-1c)
- Protein A/G magnetic beads

- Wash buffers (low salt, high salt, LiCl)
- Elution buffer
- Proteinase K and RNase A
- DNA purification kit
- Primers for qPCR targeting the ACACA promoter region

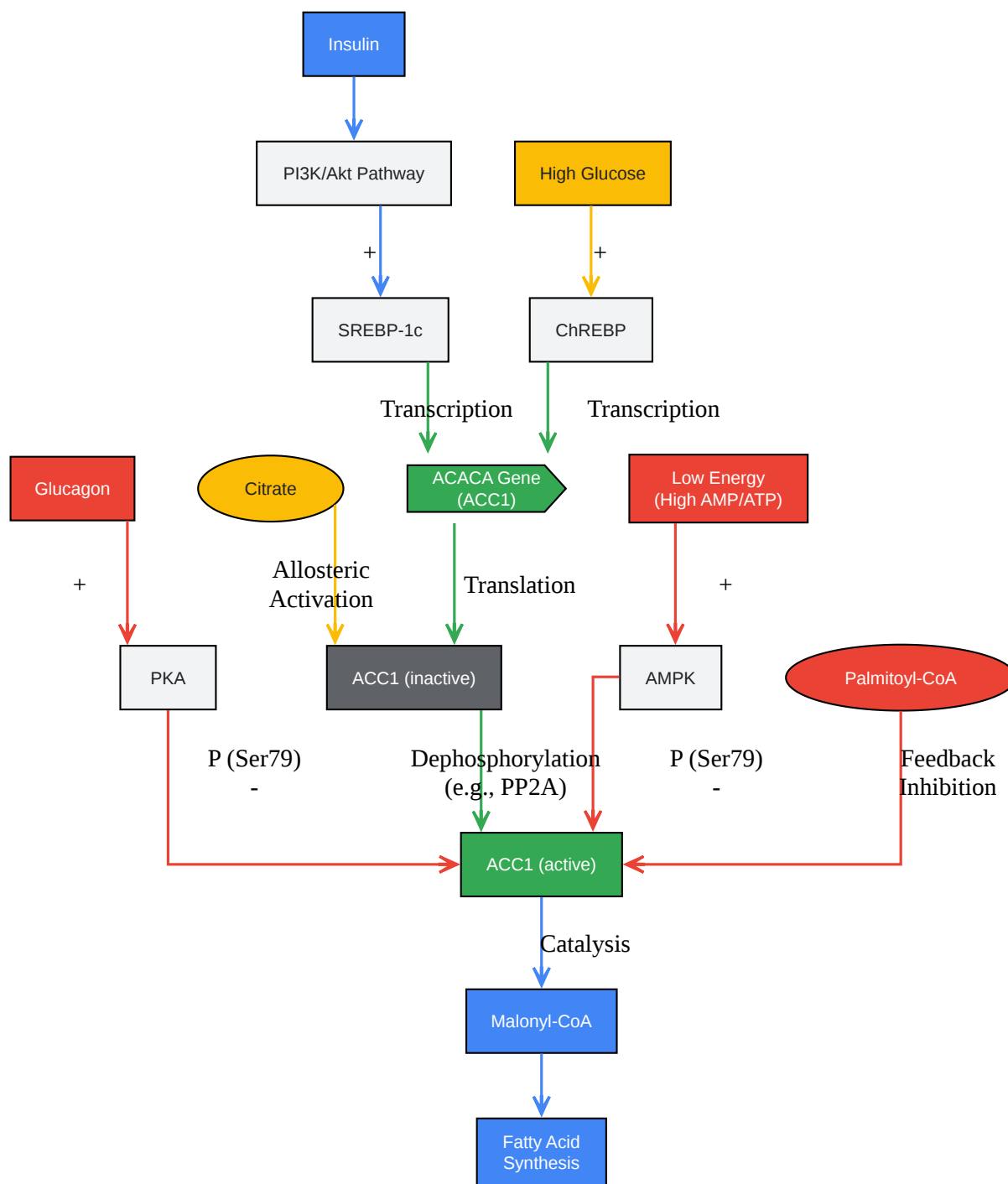
Procedure:

- Cross-link proteins to DNA in live cells by treating with formaldehyde.
- Quench the cross-linking reaction with glycine.
- Lyse the cells and isolate the nuclei.
- Shear the chromatin into smaller fragments (200-1000 bp) using sonication.
- Pre-clear the chromatin with protein A/G beads.
- Immunoprecipitate the chromatin with an antibody specific to the transcription factor of interest. An IgG antibody should be used as a negative control.
- Incubate the antibody-chromatin complexes with protein A/G beads to capture them.
- Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
- Elute the protein-DNA complexes from the beads.
- Reverse the cross-links by heating in the presence of high salt.
- Treat with RNase A and Proteinase K to remove RNA and protein.
- Purify the immunoprecipitated DNA.

- Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the predicted transcription factor binding sites in the ACACA promoter.

Visualizing Regulatory and Experimental Pathways

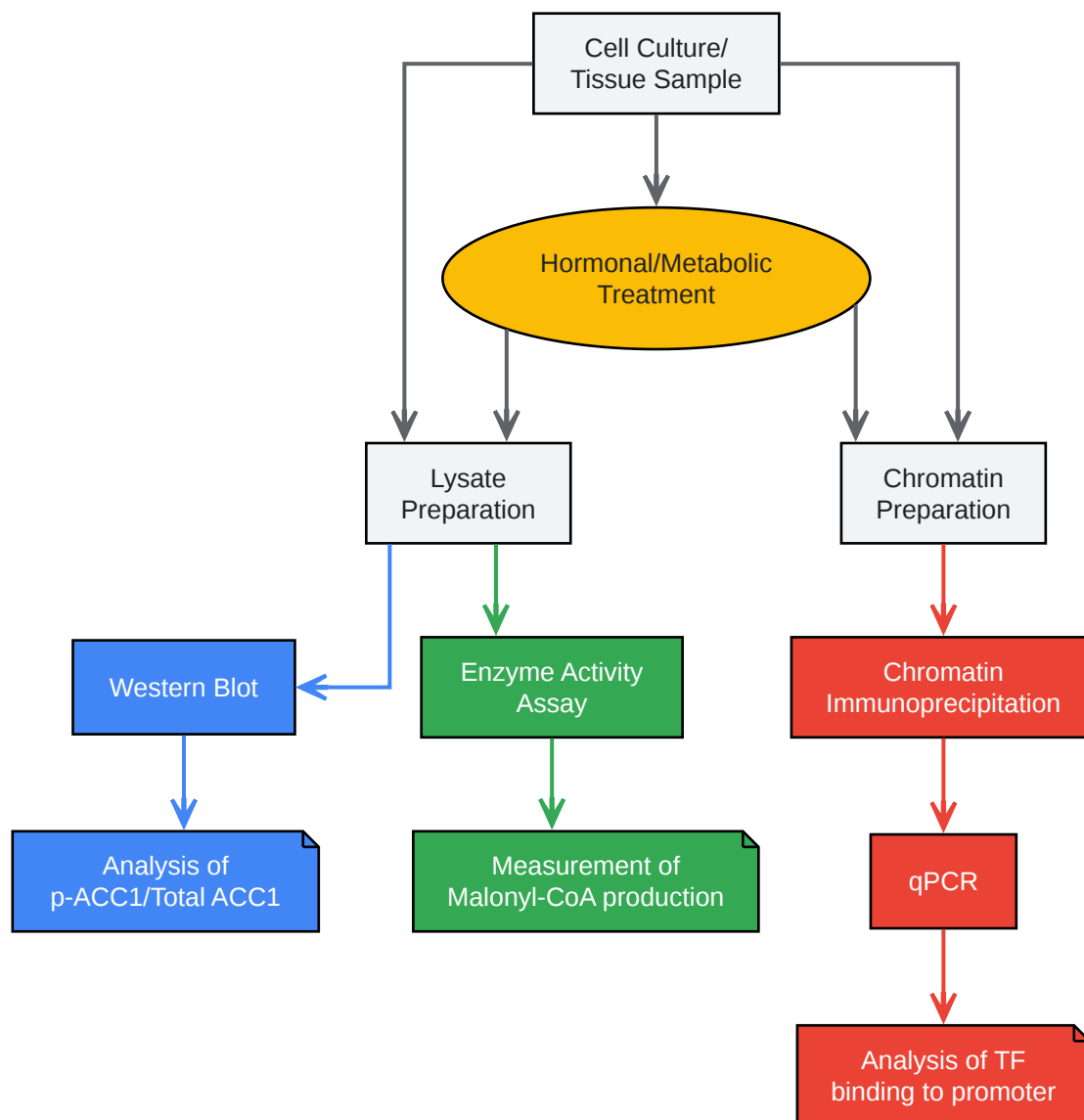
Signaling Pathway of ACC1 Regulation



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Caption: Regulatory network of ACC1 activity.

Experimental Workflow for Studying ACC1 Regulation



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Caption: Workflow for ACC1 regulation analysis.

Conclusion

Acetyl-CoA Carboxylase Alpha stands as a central hub in the regulation of cellular lipid metabolism. Its intricate control through transcriptional, post-translational, and allosteric mechanisms allows cells to dynamically adapt their fatty acid synthesis to their physiological state. The detailed understanding of ACC1's function and regulation, facilitated by the experimental approaches outlined in this guide, is paramount for the development of novel

therapeutic strategies targeting metabolic diseases and cancer. Further research into the precise kinetics of human ACC1, the discovery of novel regulatory interactions, and the development of isoform-specific inhibitors will continue to be a vibrant area of investigation with significant clinical implications.

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